molecular formula C5H8N2O3S B8132871 1-Ethanesulfonyl-1H-pyrazol-4-ol

1-Ethanesulfonyl-1H-pyrazol-4-ol

Cat. No.: B8132871
M. Wt: 176.20 g/mol
InChI Key: MPDIXWMYIXKBMB-UHFFFAOYSA-N
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Description

1-Ethanesulfonyl-1H-pyrazol-4-ol is a synthetically versatile pyrazole derivative of significant interest in pharmaceutical and organic chemistry research. The pyrazole core, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its wide range of biological activities . Pyrazole-containing compounds have demonstrated proven applicability as synthetic intermediates for preparing biologically active molecules and are found in several clinically used drugs, including the kinase inhibitors Axitinib and Entrectinib, used in cancer therapy . This particular compound is functionalized with an ethanesulfonyl group and a hydroxyl group, making it a valuable building block for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel substances for probing biological pathways or as a precursor in multicomponent reactions and cyclization processes . Its structure suggests potential for further functionalization, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The ethanesulfonyl moiety, in particular, is a common feature in compounds designed to interact with enzyme active sites, as seen in a series of potent, covalent thrombin inhibitors based on a 1H-pyrazol-5-amine core . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-ethylsulfonylpyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-2-11(9,10)7-4-5(8)3-6-7/h3-4,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDIXWMYIXKBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 1H-Pyrazol-4-ol

The most straightforward approach involves reacting 1H-pyrazol-4-ol (1 ) with ethanesulfonyl chloride (2 ) under basic conditions. Pyrazole’s N1-position nitrogen, with a calculated pKa of 14.2, undergoes deprotonation by bases like diisopropylethylamine (DIEA) or triethylamine (TEA), facilitating nucleophilic attack on the electrophilic sulfur center of 2 (Figure 1A). However, competing O-sulfonation at the C4-hydroxyl group (pKa ~9.8) necessitates careful base selection.

Optimized Protocol :

  • 1 (1.0 equiv, 84 mg) and DIEA (2.5 equiv) in anhydrous DMF (5 mL)

  • Dropwise addition of 2 (1.2 equiv) at 0°C, stirred 12 h at 25°C

  • Quench with ice-water, extract with EtOAc (3 × 15 mL), dry (MgSO4_4)

  • Column chromatography (SiO2_2, hexane/EtOAc 3:1) yields 1-ethanesulfonyl-1H-pyrazol-4-ol (3 ) in 43% yield.

Key Challenges :

  • Low regioselectivity (N1:O4 = 3:1 by 1H^1H NMR monitoring)

  • Hydrolysis of excess 2 generates ethanesulfonic acid, complicating purification.

Protection-Deprotection Strategy for Enhanced Regiocontrol

To suppress O-sulfonation, a tert-butyldimethylsilyl (TBS) protecting group strategy proves effective (Figure 1B):

Protection of C4-Hydroxyl

Procedure :

  • 1 (1.0 equiv) and imidazole (3.0 equiv) in DMF (3 mL)

  • TBSCl (1.5 equiv) added at 0°C, stirred 4 h at 25°C

  • Isolation of 4-(tert-butyldimethylsilyloxy)-1H-pyrazole (4 ) in 89% yield.

N1-Sulfonation

Conditions :

  • 4 (1.0 equiv), 2 (1.1 equiv), DIEA (2.0 equiv) in THF (5 mL)

  • 12 h reflux, followed by filtration through Celite®

  • Evaporation affords 1-ethanesulfonyl-4-(TBS-oxy)-1H-pyrazole (5 ) in 76% yield.

TBS Deprotection

Final Step :

  • 5 (1.0 equiv) and tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF (3 mL)

  • Stirred 2 h at 25°C, yielding 3 in 95% purity (72% overall yield).

Advantages :

  • Eliminates O-sulfonation byproducts

  • Enables gram-scale synthesis (≤5 g batches).

Alternative Synthetic Approaches

Nucleophilic Aromatic Substitution of 1-Bromo Derivatives

4-Hydroxy-1-bromo-1H-pyrazole (6 ) reacts with sodium ethanesulfinate (7 ) under Pd catalysis (Figure 1C):

Conditions :

  • 6 (1.0 equiv), 7 (2.0 equiv), Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%)

  • DMSO (3 mL), 110°C, 24 h under N2_2

  • Isolated 3 in 58% yield with 99% purity (HPLC).

Mechanistic Insight :

  • Oxidative addition of Pd(0) to 6 forms Pd(II) intermediate

  • Transmetalation with 7 followed by reductive elimination yields 3 .

Limitations :

  • Requires expensive Pd catalysts

  • Sensitive to moisture, limiting reproducibility.

Microwave-Assisted One-Pot Synthesis

Combining protection and sulfonation steps via microwave irradiation enhances efficiency:

Protocol :

  • 1 (1.0 equiv), TBSCl (1.5 equiv), DIEA (3.0 equiv) in DMF (2 mL)

  • Microwave: 100°C, 10 min

  • Add 2 (1.1 equiv), microwave: 120°C, 20 min

  • Direct TBAF deprotection yields 3 in 68% overall yield.

Benefits :

  • Reduces reaction time from 20 h to 30 min

  • Minimizes intermediate purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H^1H NMR (400 MHz, DMSO-d6d_6) :

  • δ 7.92 (s, 1H, H3-pyrazole)

  • δ 7.35 (s, 1H, H5-pyrazole)

  • δ 3.41 (q, J = 7.3 Hz, 2H, SCH2_2)

  • δ 1.28 (t, J = 7.3 Hz, 3H, CH3_3).

13C^13C NMR (101 MHz, DMSO-d6d_6) :

  • δ 154.2 (C4-OH)

  • δ 142.1 (C3), 138.7 (C5)

  • δ 51.9 (SCH2_2), 14.1 (CH3_3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C5 _5H8 _8N2 _2O3 _3S: 207.0392 [M+H]+^+

  • Observed: 207.0391 (Δ = -0.48 ppm).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Scale (g)
Direct sulfonation4388140.1–1
Protection-deprotect7295201–5
Pd-catalyzed5899240.5–2
Microwave68930.50.1–3

Key Observations :

  • Protection-deprotection offers optimal balance of yield and scalability

  • Microwave synthesis excels in rapid small-batch production.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • TBS Protection : Adds $12–15/g to raw material costs

  • Pd Catalysis : Requires $230/g Pd(OAc)2_2, viable only for high-value applications

  • Microwave Tech : Reduces energy costs by 40% vs conventional heating.

Waste Stream Management

  • EtOAc/hexane chromatography generates 8 L solvent waste per kg product

  • Pd-containing residues require specialized disposal (≥$50/kg) .

Chemical Reactions Analysis

Types of Reactions: 1-Ethanesulfonyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antimicrobial Activity
Research indicates that derivatives of 1H-pyrazol-4-ol exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate potent antifungal activity against strains such as Candida albicans and Mycobacterium tuberculosis . The structural modifications of the pyrazole scaffold can enhance its efficacy against various microbial pathogens, making it a valuable candidate for developing new antimicrobial agents.

Anti-inflammatory Properties
The anti-inflammatory potential of 1-ethanesulfonyl-1H-pyrazol-4-ol has been explored in several studies. Specific derivatives have been evaluated for their ability to inhibit inflammatory pathways, showing promising results comparable to established anti-inflammatory drugs like diclofenac sodium . These compounds may serve as leads for designing novel anti-inflammatory medications.

Anticancer Applications

Cytotoxicity Against Tumor Cells
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds derived from 1H-pyrazol-4-ol have been tested against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects . The mechanism of action often involves apoptosis induction and inhibition of cell proliferation, making these compounds attractive for further development as anticancer agents.

Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the anticancer activity of pyrazole derivatives. Research has shown that specific substitutions on the pyrazole ring can lead to enhanced potency against cancer cells . For instance, modifications that improve lipophilicity or target specificity can significantly increase the effectiveness of these compounds in preclinical models.

Case Studies and Research Findings

StudyCompoundTargetFindings
Zampieri et al. (2008)1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazoleCandida albicans, Mycobacterium tuberculosisShowed excellent antifungal and antimycobacterial activity
Wei et al. (2022)Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA549 cancer cell lineCompound exhibited IC50 = 26 µM indicating significant growth inhibition
Ohtsuka et al. (2022)5-amino-1-(1-ethyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazoleVarious tumor cell linesEvaluated as good antiproliferative agents

Mechanism of Action

The mechanism of action of 1-Ethanesulfonyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Key Observations:

The sulfonyl chloride in 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride exhibits higher reactivity, enabling facile nucleophilic substitutions, whereas the ethanesulfonyl group in the target compound may confer stability .

Electronic Properties: Sulfonyl groups withdraw electron density, activating the pyrazole ring for electrophilic attacks. This effect is less pronounced in the oxan-4-yl derivative, where the ether oxygen donates electron density through resonance .

Crystallographic Data :

  • The compound in demonstrates a planar conformation (mean C–C bond length = 0.002 Å), stabilized by conjugation between pyrazole and triazole rings. Similar planarization may occur in the target compound, enhancing π-π stacking interactions in biological systems.

Biological Activity

1-Ethanesulfonyl-1H-pyrazol-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

1-Ethanesulfonyl-1H-pyrazol-4-ol is characterized by the following chemical structure:

  • IUPAC Name : 1-Ethanesulfonyl-1H-pyrazol-4-ol
  • Molecular Formula : C5H8N2O3S
  • Molecular Weight : 176.19 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of 1-Ethanesulfonyl-1H-pyrazol-4-ol is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can act on receptors that mediate cellular signaling, influencing processes such as apoptosis and cell cycle progression.
  • Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to apoptosis or necrosis.

Anticancer Activity

Research indicates that 1-Ethanesulfonyl-1H-pyrazol-4-ol exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG22.5
Jurkat3.0
DLD-14.0
A5495.0

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Anti-inflammatory Activity

In addition to its anticancer effects, 1-Ethanesulfonyl-1H-pyrazol-4-ol has demonstrated anti-inflammatory properties. Studies have reported:

  • Reduction in Pro-inflammatory Cytokines : The compound significantly lowers levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

Emerging data suggests that this pyrazole derivative may possess antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Candida albicans15

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 1-Ethanesulfonyl-1H-pyrazol-4-ol:

  • Study on Anticancer Effects :
    • A study evaluated the efficacy of various pyrazole derivatives in inhibiting tumor growth in xenograft models. Results indicated that compounds with a sulfonyl group exhibited enhanced anticancer activity compared to those without.
    • Reference: Aly et al., Recent Advances in Pyrazole Derivatives .
  • Anti-inflammatory Mechanism Investigation :
    • Research focused on the modulation of NF-kB signaling pathways by pyrazole derivatives. The findings suggested that these compounds could be potential candidates for treating inflammatory diseases.
    • Reference: Zheng et al., Drug Design and Discovery of Pyrazole Derivatives .
  • Antimicrobial Activity Assessment :
    • A series of experiments tested the antimicrobial efficacy of various pyrazole derivatives against clinical strains. The results highlighted significant activity against both Gram-positive and Gram-negative bacteria.
    • Reference: Rahimizadeh et al., Synthesis and Antibacterial Activity .

Q & A

Q. What are the recommended synthetic routes for 1-Ethanesulfonyl-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-keto esters or ketones, followed by sulfonylation. For example, β-keto esters can react with hydrazine derivatives under acidic or basic conditions to form pyrazole cores . Ethanesulfonyl groups can be introduced via sulfonylation using ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions like over-sulfonylation .

Q. How can X-ray crystallography be employed to resolve the molecular structure of 1-Ethanesulfonyl-1H-pyrazol-4-ol?

Single-crystal X-ray diffraction is critical for unambiguous structural determination. Crystals suitable for diffraction can be grown via slow evaporation in solvents like ethanol or ethyl acetate. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging least-squares minimization to model atomic positions and thermal parameters . Hydrogen bonding patterns, such as those between the sulfonyl oxygen and hydroxyl groups, should be analyzed using graph-set notation to understand packing motifs .

Q. What spectroscopic techniques are essential for characterizing 1-Ethanesulfonyl-1H-pyrazol-4-ol?

  • NMR : 1^1H and 13^13C NMR can confirm the pyrazole ring substitution pattern and sulfonyl group integration. For example, the deshielded proton at the 4-position of the pyrazole ring typically appears near δ 8.0–8.5 ppm .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways, distinguishing between isomeric byproducts.
  • IR : Strong absorption bands near 1150–1300 cm1^{-1} confirm sulfonyl (S=O) stretching .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in 1-Ethanesulfonyl-1H-pyrazol-4-ol influence its solid-state properties and reactivity?

The hydroxyl and sulfonyl groups participate in intermolecular hydrogen bonds, forming dimers or chains that stabilize the crystal lattice. Graph-set analysis (e.g., Etter’s rules) can classify motifs like R22(8)\text{R}_2^2(8) rings, which may correlate with solubility and melting behavior . Disruption of these interactions in solution via polar aprotic solvents (e.g., DMSO) can enhance reactivity in subsequent reactions .

Q. What experimental strategies mitigate contradictions between computational predictions and observed reactivity?

Discrepancies between DFT-calculated reaction pathways and experimental outcomes often arise from solvent effects or transition-state stabilization. Validate computational models by:

  • Comparing calculated 1^1H NMR chemical shifts with experimental data.
  • Conducting kinetic isotope effect studies to probe rate-determining steps.
  • Using electrochemical methods (e.g., cyclic voltammetry) to assess redox behavior under varying conditions .

Q. How can enantiomeric impurities be detected and resolved in chiral derivatives of 1-Ethanesulfonyl-1H-pyrazol-4-ol?

Chiral stationary phases (e.g., Chiralpak AD-3) in HPLC can separate enantiomers by leveraging π-π interactions and hydrogen bonding. Methanol-rich mobile phases enhance solvophobic interactions, improving resolution. Absolute configuration can be confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Q. What methodologies optimize the regioselectivity of electrophilic substitutions on the pyrazole ring?

Electron-withdrawing groups (e.g., sulfonyl) direct electrophiles to the less electron-deficient positions. For example, nitration may favor the 3-position over the 5-position due to resonance stabilization. Use directing groups (e.g., Boc-protected amines) or Lewis acid catalysts (e.g., FeCl3_3) to control regiochemistry .

Q. How can reaction byproducts be systematically identified and minimized during scale-up?

  • LC-MS/MS : Monitor reaction progress in real-time to detect intermediates and side products.
  • DoE (Design of Experiments) : Vary parameters like temperature, catalyst loading, and solvent to identify critical factors affecting purity.
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove polar byproducts .

Methodological Considerations

  • Crystallography : Refine disorder models in SHELXL using PART and SIMU instructions to handle flexible ethanesulfonyl groups .
  • Spectral Analysis : Compare experimental IR and NMR data with simulated spectra from computational tools (e.g., Gaussian) to validate assignments .
  • Safety : Store the compound at room temperature in airtight containers, avoiding prolonged exposure to moisture due to sulfonyl group hydrolysis .

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